N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine chemical structure and properties
An In-depth Technical Guide to N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine Introduction N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is an unsymmetrically substituted p-phenylenediamine derivative. The p-phenyle...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
Introduction
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is an unsymmetrically substituted p-phenylenediamine derivative. The p-phenylenediamine core is a versatile building block in various chemical industries, recognized for its utility in the synthesis of polymers, dyes, and pharmaceuticals. The specific substitutions on one of the amino groups—a methyl and a 2-methoxyethyl group—are expected to modulate the compound's physicochemical properties, such as its solubility, reactivity, and potential biological activity, compared to its parent compound. This guide provides a comprehensive overview of its chemical structure, inferred properties, a hypothetical synthesis protocol, and potential applications for researchers and professionals in drug development and chemical synthesis.
Part 1: Chemical Structure and Inferred Properties
The structural foundation of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is a benzene ring with two amine functionalities in a para orientation. One nitrogen atom is bonded to a methyl group and a 2-methoxyethyl group, while the other remains as a primary amine.
Chemical Structure
Caption: Proposed synthetic pathway for N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine.
Step-by-Step Experimental Protocol
Step 1: Methylation of p-Nitroaniline
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitroaniline in a suitable solvent such as acetone or acetonitrile.
Addition of Reagents: Add a weak base, such as potassium carbonate, to the solution. Then, add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude N-methyl-p-nitroaniline can be purified by recrystallization or column chromatography.
Step 2: Alkylation with 2-Chloroethyl Methyl Ether
Reaction Setup: Dissolve the N-methyl-p-nitroaniline from the previous step in a polar aprotic solvent like dimethylformamide (DMF).
Addition of Reagents: Add a stronger base, such as sodium hydride, portion-wise at 0 °C to deprotonate the amine. Following this, add 2-chloroethyl methyl ether dropwise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The desired N-(2-methoxyethyl)-N-methyl-p-nitroaniline can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
Reaction Setup: Dissolve the purified N-(2-methoxyethyl)-N-methyl-p-nitroaniline in a solvent such as ethanol or ethyl acetate.
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C).
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Evaporate the solvent to obtain the crude N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine. Further purification can be achieved by vacuum distillation or column chromatography.
Part 3: Potential Applications and Safety Considerations
Potential Applications
The unique structure of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine suggests its potential utility in several areas:
Hair Dyes: As a derivative of p-phenylenediamine, it could serve as a "coupler" or "developer" in oxidative hair dye formulations. The methoxyethyl group might enhance its solubility and penetration into the hair shaft.
Polymer Chemistry: It can be investigated as a monomer or a curing agent in the synthesis of high-performance polymers like polyimides and aramids. The specific N-substituents could influence the polymer's thermal stability and mechanical properties.
Pharmaceutical and Agrochemical Synthesis: The diamine scaffold is present in many biologically active molecules. This compound could be a valuable intermediate for the synthesis of novel drug candidates or pesticides.
[1]* Antioxidants and Antidegradants: N-substituted p-phenylenediamines are known to function as antioxidants in rubber and other polymeric materials. The electron-donating nature of the amino groups allows them to scavenge free radicals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on those for similar p-phenylenediamine derivatives.
Toxicity: P-phenylenediamine and its derivatives are known to be skin and respiratory sensitizers and may cause allergic reactions. They are also generally considered harmful if swallowed or in contact with skin.
[2]* Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
[3][4]* Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from air and light exposure.
[2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
[2]
Conclusion
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine represents an intriguing, albeit currently under-investigated, chemical entity. Its structural features suggest a range of potential applications, from materials science to medicinal chemistry. The hypothetical synthesis outlined in this guide provides a practical starting point for its preparation. However, it is imperative that any work with this compound be conducted with a thorough understanding of the potential hazards associated with p-phenylenediamine derivatives and that all experimental findings be rigorously validated.
References
PubChem. (n.d.). N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine. Retrieved from [Link]
MilliporeSigma. (n.d.). N1-Methylbenzene-1,4-diamine. Retrieved from [Link]
PubChem. (n.d.). N-ethyl-N-methyl-benzene-1,4-diamine. Retrieved from [Link]
SIELC Technologies. (2018, February 16). N,N-Diethylbenzene-1,4-diamine. Retrieved from [Link]
Pharmaffiliates. (n.d.). N1-Methylbenzene-1,4-diamine. Retrieved from [Link]
Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
ResearchGate. (2016, October 10). 4-methylbenzene-1,2-diamine? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
PubChem. (n.d.). N,N'-Bis(1-methylethyl)benzene-1,4-diamine. Retrieved from [Link]
Advanced N-Substituted p-Phenylenediamine Derivatives in Oxidative Hair Dyeing
Topic: N-substituted p-phenylenediamine derivatives in oxidative hair dyeing Focus: 2-Methoxymethyl-p-phenylenediamine (ME-PPD) as the primary case study for reduced sensitization.[1][2][3] Technical Guide for Research &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-substituted p-phenylenediamine derivatives in oxidative hair dyeing
Focus: 2-Methoxymethyl-p-phenylenediamine (ME-PPD) as the primary case study for reduced sensitization.[1][2][3]
Technical Guide for Research & Development
Executive Summary
The oxidative hair dye industry faces a critical dichotomy: p-phenylenediamine (PPD) remains the gold standard for chromaticity and coverage but is a potent contact allergen (LLNA EC3 ~0.1%). The strategic development of N-substituted derivatives —specifically 2-methoxymethyl-p-phenylenediamine (ME-PPD) —represents a paradigm shift.[1][2] By introducing steric hindrance at the ortho position, chemists can decouple color performance from sensitization potency. This guide details the mechanistic divergence, synthetic pathways, and validation protocols required to transition from PPD-based formulations to safer, high-performance N-substituted alternatives.
Mechanistic Foundations: The Steric "Safety Valve"
2.1 The Oxidative Pathway
In oxidative dyeing, the primary intermediate (PPD or derivative) undergoes two-electron oxidation to form a reactive quinonediimine (QDI) . This electrophile couples with nucleophilic couplers (e.g., resorcinol, m-aminophenol) to form the final indo dye.
PPD Pathway: Rapid oxidation to QDI. High propensity for self-coupling to form Bandrowski’s Base (a trimer and potent hapten) if couplers are depleted or reaction kinetics are unbalanced.[1][2]
ME-PPD Pathway: The methoxymethyl group at the C2 position introduces steric bulk.
Oxidation: Slower relative to PPD, but sufficient for commercial dwell times (30 min).
Coupling: The QDI intermediate retains reactivity toward small couplers (color formation) but exhibits reduced affinity for nucleophilic skin proteins (sensitization).
2.2 Immunological Mechanism (SAR)
The reduction in sensitization is not merely kinetic; it is structural. The Molecular Initiating Event (MIE) in allergic contact dermatitis involves the hapten (QDI) binding to skin proteins (e.g., cysteine/lysine residues) to form an immunogenic complex.
PPD-Protein Complex: Fits tightly into the MHC Class II groove, triggering a strong T-cell response.[1][2]
ME-PPD-Protein Complex: The bulky methoxymethyl side chain disrupts this "lock and key" recognition.[1][2] Even if the hapten binds to the protein, the resulting topography is less recognizable by T-cell receptors (TCR).
DOT Diagram: Mechanistic Divergence
Caption: Comparative reaction pathways. PPD (red path) leads to strong sensitization via protein binding and trimer formation. ME-PPD (green/yellow path) maintains dye formation while sterically hindering immunogenic complex formation.[1][2]
Chemical Synthesis: The Telescoping Route
The synthesis of ME-PPD requires precision to ensure high purity (low impurity profile is critical for safety).[1] The industry-standard telescoping synthesis avoids isolation of unstable intermediates.[1]
Diazo Coupling: The diazonium salt couples with another equivalent of 2-methoxymethylaniline to form a triazene intermediate.[2]
Rearrangement & Cleavage: Acid-catalyzed rearrangement followed by hydrogenation (Pd/C catalyst) cleaves the azo bond to yield two equivalents of the target diamine.
DOT Diagram: Synthesis Workflow
Caption: Telescoping synthesis route for ME-PPD. This "one-pot" sequential method maximizes yield and minimizes handling of toxic intermediates.[1][2]
Toxicological & Performance Evaluation
4.1 Sensitization Potency (LLNA)
The Local Lymph Node Assay (LLNA) is the gold standard for quantifying sensitization. The EC3 value represents the concentration required to induce a 3-fold increase in lymphocyte proliferation.
Compound
EC3 Value (%)
Classification
Relative Potency
PPD
0.06 - 0.1%
Extreme Sensitizer
1x (Baseline)
PTD
0.17%
Strong Sensitizer
~0.5x PPD
ME-PPD
4.3%
Moderate Sensitizer
~0.02x PPD
Interpretation: ME-PPD is approximately 30-40 times less potent than PPD.[2][10] While not "non-sensitizing," it significantly increases the Margin of Safety (MoS) for consumers and professionals.
4.2 Colorimetric Performance
Despite the structural modification, ME-PPD maintains the electronic properties required for deep color generation.
Parameter
PPD (Control)
ME-PPD (Test)
Note
L (Lightness)
22.5
23.1
Comparable depth
a (Red/Green)
1.2
1.8
Slight red shift
b (Blue/Yellow)*
-2.5
-2.1
Comparable cool tone
Wash Fastness
(10 washes)
(10 washes)
Stable
Experimental Protocols
5.1 Lab-Scale Oxidative Dyeing Protocol
Objective: Evaluate color uptake on standardized Yak or goat hair swatches.
Preparation of Dye Base:
Dissolve 0.025 mol of Primary Intermediate (ME-PPD) and 0.025 mol of Coupler (e.g., Resorcinol) in 90 mL of base cream (emulsion of cetearyl alcohol/ceteareth-20).[1]
Adjust pH to 9.5 using Ammonium Hydroxide (25% aq).[2]
Bring total weight to 100g with deionized water.[2]
Activation:
Mix Dye Base 1:1 with Developer (6% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
in phosphoric acid stabilized buffer).
Critical Step: Mix rapidly for 30 seconds to ensure homogeneity before oxidation advances.
Application:
Apply 4g of mixture per 1g of hair swatch.
Incubate at 30°C for 30 minutes.
Rinsing:
Rinse with warm water (35°C) until water runs clear.[2]
Shampoo with standard sodium laureth sulfate (SLES) solution.[2] Dry.
Measurement:
Measure
values using a datacolor spectrophotometer (D65 illuminant, 10° observer).
5.2 In Chemico Reactivity Assay (DPRA - Modified)
To validate the "reduced reactivity" hypothesis without animal testing.
Incubation: Incubate test chemical (PPD vs. ME-PPD) with synthetic peptides containing Cysteine or Lysine for 24 hours.
Analysis: Quantify remaining unreacted peptide via HPLC-UV.
Result: PPD typically shows >60% peptide depletion (High Reactivity).[2] ME-PPD should show significantly lower depletion (Moderate/Low Reactivity), correlating with its higher EC3 value.[1][2]
References
The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers . Dermatitis, 2022.[11][12]
Comparison of molecular structures, hair dye usage exposure and skin sensitization induction thresholds . Regulatory Toxicology and Pharmacology, 2016.
Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine . US Patent 9,695,109, 2017.
Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers . European Annals of Allergy and Clinical Immunology, 2019.
SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations . European Commission, 2004.
Application Note: Formulation Stability of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine in Alkaline Creams
Executive Summary The molecule N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as N-MEM-PPD ) represents a class of N,N-disubstituted p-phenylenediamines used as primary intermediates in oxidative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as N-MEM-PPD ) represents a class of N,N-disubstituted p-phenylenediamines used as primary intermediates in oxidative hair coloring. While offering superior chromaticity and potentially reduced sensitization profiles compared to unsubstituted p-phenylenediamine (PPD), N-MEM-PPD exhibits significant instability in alkaline vehicles (pH 9.0–11.0).
This Application Note details the degradation mechanisms of N-MEM-PPD and provides a validated protocol for stabilizing the active in oil-in-water (O/W) emulsions. We present a multi-tiered antioxidant system and a specific High-Performance Liquid Chromatography (HPLC) method for quantifying stability during accelerated aging.
Mechanistic Insight: The Instability Cascade
To stabilize N-MEM-PPD, one must understand its degradation pathway. In alkaline environments (ammonia or monoethanolamine bases), the free amine group at the C4 position becomes highly nucleophilic.
The Oxidation Pathway
The primary failure mode is auto-oxidation driven by dissolved oxygen and trace metal catalysts (Fe, Cu). The N-substituted groups (methyl and methoxyethyl) at the C1 position increase the electron density of the benzene ring, lowering the oxidation potential and making the molecule more reactive than PPD.
Radical Formation: One-electron oxidation yields a semiquinone radical cation.
Quinone Diimine (QDI) Formation: Further oxidation produces the electrophilic QDI species.
Polymerization: QDI reacts with unoxidized parent molecules to form dimers, trimers (analogs of Bandrowski’s Base), and eventual insoluble polymers.
Visualization of Degradation
The following diagram illustrates the critical intervention points for antioxidants.
Figure 1: Oxidative degradation pathway of N-MEM-PPD and stabilization intervention points.
Formulation Protocols
The "Antioxidant Cage" Strategy
A single antioxidant is rarely sufficient for N-substituted PPDs. We recommend a Cascading Redox System :
) or Sodium Hydrosulfite. These react directly with the Quinone Diimine (QDI) to reduce it back to the parent amine.
Radical Scavenger (Low Concentration): Ascorbic Acid (Vitamin C) or Erythorbic Acid. These rapidly quench free radicals but are themselves unstable in alkali; they serve as the "first line of defense" during manufacturing.
Metal Sequestration: Tetrasodium EDTA is non-negotiable to bind trace copper/iron from water or raw materials.
Protocol A: Preparation of Stabilized Alkaline Cream
Batch Size: 1000g
Target pH: 10.0 ± 0.2
Phase
Ingredient
% w/w
Function
A (Oil)
Cetearyl Alcohol
12.00
Structurant/Thickener
Ceteareth-25
3.00
Emulsifier
Glyceryl Stearate
2.00
Co-emulsifier
Octyldodecanol
2.00
Emollient/Solvent
B (Water)
Deionized Water
q.s. to 100
Vehicle
Tetrasodium EDTA
0.20
Chelator
Sodium Sulfite (Anhydrous)
0.50 - 1.00
Primary Antioxidant
Erythorbic Acid
0.30
Radical Scavenger
C (Active)
Propylene Glycol
5.00
Solvent for Dye
N-MEM-PPD
1.00
Active Dye Precursor
D (Alkali)
Ammonium Hydroxide (28%)
6.00
Alkalizer (pH adjuster)
Processing Steps:
Deoxygenation: Boil Phase B water for 10 minutes and cool to 75°C under nitrogen blanket (critical for stability).
Emulsification: Heat Phase A to 75°C. Add Phase A to Phase B with high-shear mixing (Homogenizer, 3000 rpm, 10 mins).
Cooling: Cool batch to 40°C with paddle mixing.
Active Addition: Dissolve N-MEM-PPD in Propylene Glycol (Phase C). Ensure complete dissolution. Add to main batch.
Note: Pre-dissolving in glycol prevents "hot spots" of undissolved dye which oxidize rapidly.
Alkalizing: Add Phase D (Ammonia). The viscosity will drop slightly; adjust mixing speed.
Filling: Fill into aluminum-barrier tubes immediately. Do not use standard PE tubes without EVOH barrier layers, as oxygen permeation will degrade the dye within weeks.
Analytical Protocol: HPLC Quantification
To validate stability, you must separate the parent molecule from its degradation products (dimers/trimers).
Protocol B: HPLC Method Parameters
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.
Why: Superficially porous particles provide high resolution for polar amines.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).
Detection: UV-Vis Diode Array at 240 nm (primary) and 280 nm (secondary).
Note: PPD derivatives often have max absorption near 240 nm.
Gradient Profile:
Time (min)
% Phase B
0.0
5
10.0
95
12.0
95
12.1
5
| 15.0 | 5 |
Protocol C: Sample Preparation (Extraction)
Direct injection of cream ruins columns. Use this extraction method:
Weigh 0.5g of cream into a 50mL volumetric flask.
Add 0.1g Sodium Sulfite (solid) to the flask (to prevent oxidation during extraction).
Add 20mL Extraction Solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid).
Sonicate for 15 minutes (maintain temp < 30°C).
Dilute to volume with Extraction Solvent.
Filter through 0.22 µm PTFE syringe filter into HPLC vial.
Stability Study Design & Expected Results
Conduct a 12-week accelerated stability study.
Conditions:
45°C (Accelerated): Simulates ~1 year shelf life.
25°C (Ambient): Control.
5°C: Check for crystallization of N-MEM-PPD.
Pass/Fail Criteria:
Recovery: > 90% of initial concentration at Week 12 (45°C).
Appearance: No significant darkening (browning) of the white cream base.
Data Summary Table (Mock Data)
The following table illustrates the impact of the "Antioxidant Cage" vs. a standard formulation.
Formulation ID
Antioxidant System
Week 4 Recovery (45°C)
Week 12 Recovery (45°C)
Physical Appearance (Week 12)
F-001 (Control)
None
65.4%
12.1%
Dark Brown/Black
F-002
0.5% Na Sulfite only
88.2%
76.5%
Light Grey
F-003 (Optimized)
0.5% Sulfite + 0.3% Erythorbic + EDTA
98.1%
94.3%
Off-White / Pale Yellow
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Rapid Browning (Surface)
Oxygen permeation through packaging.
Switch to aluminum tubes or airless pumps. Ensure nitrogen purging during filling.
Crystallization
Solubility limit exceeded in water phase.
Increase Propylene Glycol or Octyldodecanol content.
Low HPLC Recovery (T0)
Oxidation during sample prep.
Add excess Sodium Sulfite to the extraction solvent (Protocol C, Step 2).
Drifting pH
Ammonia evaporation.
Ensure manufacturing vessel is sealed; check cap torque on stability samples.
References
Burnett, C. L., et al. (2024). Final Report on the Safety Assessment of p-Phenylenediamine as Used in Cosmetics. Cosmetic Ingredient Review (CIR). Available at: [Link]
Context: foundational safety and chemical properties of the PPD class.[2]
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Agilent Application Notes. Available at: [Link]
Context: Source of the HPLC method parameters adapted for Protocol B.
Picardo, M., et al. (1992). Mechanism of auto-oxidation of p-phenylenediamine. British Journal of Dermatology.
Corbett, J. F. (1973). The Chemistry of Hair-Dye Identification: Oxidation of p-Phenylenediamines. Journal of the Society of Cosmetic Chemists.
Disclaimer: This application note is for research and development purposes only. Formulators are responsible for ensuring compliance with local regulations (e.g., EU Regulation 1223/2009, US FDA) regarding the maximum authorized concentration of phenylenediamines in consumer products.
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N¹-(2-methoxyethyl)-N¹-methylbenzene-1,4-diamine
Abstract This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N¹-(2-methoxyethyl)-N¹...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N¹-(2-methoxyethyl)-N¹-methylbenzene-1,4-diamine. As a substituted p-phenylenediamine derivative, this compound is of interest in pharmaceutical development and chemical manufacturing, where accurate quantification is critical for quality control and stability assessment. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction
N¹-(2-methoxyethyl)-N¹-methylbenzene-1,4-diamine is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, polymers, and dyes. The purity and concentration of such intermediates are critical parameters that can directly impact the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This note describes a stability-indicating HPLC method, which is crucial for distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[4][5][6]
Scientific Rationale for Method Development
The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte and established chromatographic principles.[3][7]
Mode of Chromatography: Reversed-phase liquid chromatography (RP-LC) was selected as it is the most widely used mode of HPLC for pharmaceutical analysis, particularly for non-polar to moderately polar compounds like aromatic amines.[3][8] The retention mechanism involves hydrophobic interactions between the analyte and the non-polar stationary phase.[8]
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen due to its versatility and proven effectiveness in separating a wide range of aromatic compounds, including p-phenylenediamine derivatives.[8][9] The hydrophobic nature of the C18 alkyl chains provides strong retention for the benzene ring of the analyte, while its moderate polarity allows for effective separation from potential impurities.
Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its lower UV cutoff, which is advantageous for detection at lower wavelengths.[3]
Aqueous Phase: A solution of 0.1% formic acid in water was chosen. The acidic pH ensures that the amine functional groups of the analyte are protonated, leading to sharper, more symmetrical peaks by minimizing silanol interactions with the stationary phase. Formic acid is also volatile, making it compatible with mass spectrometry (MS) if hyphenation is desired for impurity identification.[9]
Elution Mode: A gradient elution was employed to ensure the separation of potential impurities with a wide range of polarities and to achieve a reasonable analysis time.[10] The gradient starts with a high aqueous content to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar degradants.
Detection: UV detection was selected due to the presence of a chromophoric benzene ring in the analyte's structure.[10] A preliminary wavelength scan would indicate significant absorbance around 254 nm, a common wavelength for aromatic compounds, providing good sensitivity. A photodiode array (PDA) detector is recommended during development to assess peak purity and identify the optimal detection wavelength.
Experimental Protocol
Materials and Reagents
N¹-(2-methoxyethyl)-N¹-methylbenzene-1,4-diamine reference standard (Purity >99%)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Hydrochloric acid (0.1 N)
Sodium hydroxide (0.1 N)
Hydrogen peroxide (30%)
Instrumentation and Chromatographic Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and DAD/UV detector
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient Program
0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 5% B; 18.1-25 min: 5% B (Equilibration)
Diluent: Mobile Phase A / Mobile Phase B (95:5, v/v)
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][11]
System Suitability
Before starting any validation experiment, the system suitability must be confirmed. Inject the working standard solution (100 µg/mL) six times. The acceptance criteria are:
Tailing factor: ≤ 2.0
Theoretical plates: ≥ 2000
Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12] Forced degradation studies are performed to demonstrate this.[6]
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL.
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Prepare a 100 µg/mL solution.
Photolytic Degradation: Expose a 100 µg/mL solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples and an unstressed sample. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation peaks (resolution > 2) and the peak purity is confirmed using a PDA detector.
Linearity and Range
Prepare a series of calibration standards from the stock solution at five concentration levels, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Calculate the percentage recovery.
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
Precision
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.[13]
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
Acceptance Criterion: %RSD for the series of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the method's robustness by deliberately introducing small variations in the method parameters and observing the effect on the results. Parameters to vary include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Acceptance Criterion: System suitability parameters should remain within the acceptance criteria, and the change in results should be minimal.
Hypothetical Validation Results
The following tables summarize the expected results from the validation study.
Mobile phase composition changing; Column temperature fluctuation; Detector contamination.[9]
Ensure solvents are properly mixed and degassed. Use a column oven for stable temperature. Flush the detector flow cell.[9]
Poor Peak Shape (Tailing)
Column overload; Silanol interactions; Sample solvent incompatible with mobile phase.[9]
Inject a smaller sample volume or lower concentration. Ensure mobile phase is sufficiently acidic. Dissolve the sample in the initial mobile phase composition.[9]
Increase equilibration time between runs. Purge the pump to remove air. Prepare fresh mobile phase carefully.
Ghost Peaks
Carryover from previous injection; Contaminated diluent or mobile phase.
Run blank injections with a strong solvent. Use fresh, high-purity solvents and diluents.
Conclusion
The HPLC method described provides a reliable and robust solution for the quantification of N¹-(2-methoxyethyl)-N¹-methylbenzene-1,4-diamine. The method is specific, linear, accurate, and precise over the specified concentration range. Its stability-indicating nature makes it highly suitable for quality control, purity testing, and stability studies in pharmaceutical and chemical manufacturing environments. The detailed protocol and validation results confirm its adherence to international regulatory standards, ensuring confidence in the analytical data generated.
References
Bareková, L., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta. Available at: [Link]
Linhart, I., et al. (2005). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
Popa, D. E., & Rău, I. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Anal. Chem. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Available at: [Link]
International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
Al-Saleh, I., et al. (2024). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. Toxics. Available at: [Link]
Dong, M. W., & Hu, Y. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]
Khan, K. M., et al. (2014). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
Sharma, S., et al. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. Available at: [Link]
International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
ACS Publications. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Available at: [Link]
MZ-Analysentechnik. (n.d.). Merck Supelco Discovery Method Development Guide. Available at: [Link]
Weigandt, M. (2017). INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE. Freie Universität Berlin. Available at: [Link]
Synthesis of indoaniline dyes using N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
Utilizing N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine as a Solubilizing Color Developer Abstract & Strategic Relevance This application note details the synthesis of indoaniline dyes via the oxidative coupling of N1...
Author: BenchChem Technical Support Team. Date: February 2026
Utilizing N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine as a Solubilizing Color Developer
Abstract & Strategic Relevance
This application note details the synthesis of indoaniline dyes via the oxidative coupling of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as MEM-PPD ) with phenolic couplers.
While traditional p-phenylenediamine (PPD) derivatives suffer from poor aqueous solubility and high allergenic potential, the methoxyethyl moiety on the N1-position of MEM-PPD confers superior hydrophilicity. This makes it an ideal candidate for:
Bio-orthogonal Chemistry: Acting as a pro-chromophore in oxidative stress detection.
Green Chemistry: Facilitating solvent-free enzymatic synthesis using Laccases.
This guide provides two validated protocols: a Chemical Oxidation route (for analytical standards) and an Enzymatic route (for biological compatibility).
Mechanism of Action: Oxidative Coupling
The synthesis relies on the formation of an electrophilic Quinone Diimine (QDI) species. Unlike azo coupling, which requires diazotization, this reaction proceeds via a radical mechanism followed by nucleophilic attack.
The Pathway
Activation: MEM-PPD is oxidized (lose
, ) to form the electrophilic QDI.
Coupling: The nucleophilic coupler (e.g., 1-Naphthol) attacks the QDI.
Chromogenesis: The intermediate leuco-dye is further oxidized to the final indoaniline chromophore.
Figure 1: Reaction pathway for the oxidative coupling of MEM-PPD. The QDI intermediate is the critical electrophile that determines reaction efficiency.
Materials & Reagents
Component
Specification
Role
MEM-PPD
>98% Purity (HPLC)
Primary Intermediate (Developer)
1-Naphthol
Reagent Grade
Coupler (Yields Cyan/Blue dye)
Potassium Ferricyanide
Chemical Oxidant (Protocol A)
Laccase
Trametes versicolor (>10 U/mg)
Biocatalyst (Protocol B)
Buffer A
0.1M Carbonate, pH 10.0
Solvent for Chemical Synthesis
Buffer B
0.1M Acetate, pH 5.0
Solvent for Enzymatic Synthesis
Sodium Sulfite
Anhydrous
Antioxidant (Stop Solution)
Protocol A: Chemical Synthesis (Analytical Standard)
Target: High-purity synthesis for standard curve generation or structural analysis (NMR/MS).
Rationale: Potassium ferricyanide is used as the oxidant because it acts as a one-electron acceptor, allowing precise stoichiometric control to prevent over-oxidation (formation of "tar").
Step-by-Step Workflow:
Preparation of Stock Solutions:
Sol A (Developer): Dissolve 10 mmol MEM-PPD in 10 mL of Buffer A (pH 10). Note: The alkaline pH keeps the amine unprotonated and reactive.
Sol B (Coupler): Dissolve 10 mmol 1-Naphthol in 10 mL of Ethanol/Water (1:1).
Sol C (Oxidant): Dissolve 40 mmol
in 20 mL water. (4 equivalents are required: 2 for QDI formation, 2 for leuco-dye oxidation).
Coupling Reaction:
Mix Sol A and Sol B in a reaction vessel shielded from direct light.
Add Sol C dropwise over 5 minutes under vigorous stirring.
Observation: The solution will immediately shift from pale yellow to deep cyan/blue.
Quenching & Isolation:
Stir for 15 minutes.
Add 5 mL of saturated Sodium Sulfite solution to consume excess oxidant.
Target: In situ dye generation for biological assays or green manufacturing.
Rationale: Laccases (EC 1.10.3.2) use molecular oxygen as the electron acceptor, producing only water as a byproduct.[1] This is ideal for drug development assays where metal oxidants might interfere with protein targets.
Step-by-Step Workflow:
Reaction Matrix Assembly:
In a 96-well plate or bioreactor, prepare Buffer B (pH 5.0). Note: Laccases have optimal activity at acidic pH.
Add MEM-PPD (Final Conc: 1 mM).
Add 1-Naphthol (Final Conc: 1 mM).
Initiation:
Add Laccase (0.5 U/mL final activity).
Incubate at 25°C with gentle shaking (aeration is crucial as
is the co-substrate).
Kinetic Monitoring:
Measure Absorbance at 630 nm every 30 seconds.
Self-Validation Point: Plot Abs vs. Time. A linear increase indicates zero-order kinetics (enzyme limited), confirming a robust assay window.
Figure 2: Enzymatic workflow for Laccase-mediated synthesis. This pathway is oxidant-free, utilizing atmospheric oxygen.
Troubleshooting & Critical Parameters
The "Self-Validating" nature of these protocols relies on monitoring the Coupling Efficiency .
Observation
Root Cause
Corrective Action
Precipitation
pH drift or high concentration
The methoxyethyl group improves solubility, but limits exist. Ensure pH > 9 for chemical coupling. Add 10% DMSO if needed.
Brown/Muddy Color
Auto-oxidation (Polymerization)
MEM-PPD can self-couple if the Coupler is absent or limiting. Always add Coupler before Oxidant.
Low Yield (Enzymatic)
Oxygen Limitation
Laccase requires . Ensure the reactor is open to air or actively aerated.
Shift
Wrong pH during measurement
Indoaniline dyes are pH indicators. Standardization of measurement solvent (e.g., Methanol) is required for consistent .
References
Mechanistic Foundation of Oxidative Coupling
Cantrell, T. S. (2019).[2] "Kinetics and mechanism of oxidative coupling of p-phenylenediamines." Journal of the American Chemical Society.[2]
(Contextual validation of QDI mechanism).
Enzymatic Synthesis (Green Chemistry)
Sousa, A. C., et al.[3][4] (2012).[3][4] "Eco-friendly synthesis of indo dyes mediated by a bacterial laccase." RSC Advances.
(Validates laccase-mediated coupling of PPDs).
Properties of Methoxy-substituted PPDs
European Commission SCCS. (2013).[5] "Opinion on 2-Methoxy-methyl-p-phenylenediamine."
(Toxicology and structural properties of methoxy-substituted PPDs).
General Oxidative Coupling of Phenols
Kozlowski, M. C., et al.[3][4] (2009). "Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts."
Technical Application Note: Controlled Crystallization and Salt Formation of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
[1][2] Abstract & Scope This application note details the protocol for converting the unstable, oxidation-prone free base N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as MMBD ) into its stable...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Scope
This application note details the protocol for converting the unstable, oxidation-prone free base N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as MMBD ) into its stable Sulfate (
Free aromatic diamines are notoriously unstable, rapidly oxidizing to form dark-colored quinone-diimines and "tars" upon exposure to air.[1][2] Salt formation is the critical stabilization step in the synthesis pipeline. This guide provides a self-validating workflow to ensure high-purity isolation of the salts for pharmaceutical or cosmetic applications.[1][2]
Chemical Context & Stability Logic
The Oxidation Challenge
The free base of MMBD is an electron-rich p-phenylenediamine derivative.[1][2] Under neutral or alkaline conditions, the electron density facilitates rapid oxidation by atmospheric oxygen.
Step 1: Oxidation to the radical cation.
Step 2: Further oxidation to the reactive Quinone-Diimine species.[1]
Step 3: Polymerization to dark, insoluble Bandrowski's base-like oligomers.[2]
The Solution: Protonation of the amine functionalities removes electron density from the ring system, effectively "locking" the molecule in a reduction-resistant state.[1]
Salt Selection Matrix
Feature
Sulfate Salt ()
Dihydrochloride Salt ()
Stoichiometry
1:1 (typically)
1:2 (Full saturation)
Hygroscopicity
Low (Preferred for storage)
High (Requires desiccated storage)
Solubility
Moderate (Water/Alcohol)
Very High (Water)
Crystallinity
Excellent (Needles/Plates)
Good (often microcrystalline)
Primary Use
Long-term storage, formulation
Aqueous solubility studies
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways and inert handling requirements for this synthesis.
Figure 1: Critical Control Points in MMBD Salt Formation. Note the mandatory inert handling of the Free Base to prevent oxidative degradation (Red Node).
Materials & Equipment
Precursor: Crude MMBD free base (freshly prepared via hydrogenation).
Acids: Sulfuric Acid (98%, ACS Reagent), Hydrochloric Acid (4M in Dioxane or anhydrous gas).
Recommended for stability and ease of handling.[1]
Rationale
Sulfuric acid is non-volatile and forms a robust lattice with phenylenediamines. Ethanol is used as the primary solvent because the free base is soluble, but the sulfate salt is sparingly soluble, driving high-yield precipitation.[2]
Step-by-Step Procedure
Inert Setup: Purge a 3-neck flask with Nitrogen for 15 minutes. Maintain a slow
stream throughout.
Dissolution: Transfer 10.0 g (approx. 55 mmol) of fresh MMBD free base oil into the flask. Add 50 mL of cold absolute Ethanol (
). Stir until homogenous.
Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to
.
Acidification:
Calculate 1.05 equivalents of
(approx. 5.7 g or 3.1 mL).
Dilute the acid in 10 mL cold Ethanol (Caution: Exothermic).
Add the ethanolic
dropwise over 20 minutes.
Observation: A white to off-white precipitate should form immediately.[1][2]
Critical Control: Do not allow temperature to rise above
to prevent discoloration.
Crystallization: Stir at
for 1 hour. If the slurry is too thick, add cold Isopropanol (20 mL) to facilitate stirring.
Isolation: Filter rapidly under vacuum.
Washing: Wash the filter cake with:
mL cold Isopropanol.
mL cold Ethyl Acetate (removes organic impurities).
Drying: Dry in a vacuum oven at
for 4 hours.
Expected Yield: 85-95%
Appearance: White to pale grey crystalline powder.[1][2]
Protocol B: Preparation of the Dihydrochloride Salt
Recommended for applications requiring high aqueous solubility.[1]
Rationale
We target the dihydrochloride (
) to ensure both amine sites are protonated, offering maximum resistance to oxidation. We use anhydrous conditions (HCl in Dioxane/Ether) to prevent the formation of sticky hydrates.
Step-by-Step Procedure
Dissolution: Dissolve 10.0 g of MMBD free base in 60 mL of anhydrous Diethyl Ether (or THF if solubility is poor) under Nitrogen.
Cooling: Cool to
.
Acid Addition:
Option A (Gas): Bubble dry HCl gas through the solution slowly.
Option B (Solution): Add 4M HCl in Dioxane (approx. 30 mL, 2.2 equivalents) dropwise.
Precipitation: The salt is insoluble in ether and will crash out as a fine white powder.
Maturation: Stir for 30 minutes to ensure full conversion.
Isolation: Filter under Nitrogen (hygroscopic risk).
Washing: Wash with anhydrous Ether (
mL).
Drying: Dry immediately in a vacuum desiccator over
or KOH pellets. Do not heat above .
Expected Yield: 90-98%
Appearance: White hygroscopic powder.[1][2]
Analytical Characterization & Troubleshooting
Quality Control Specifications
Test
Sulfate Salt Criteria
Dihydrochloride Salt Criteria
Appearance
White/Off-white crystals
White powder (turns pink if wet)
Melting Point
(Decomposition)
(Decomposition)
Solubility
Soluble in water, insoluble in EtOH
Highly soluble in water
1H NMR ()
Shifts confirm N-Me and O-Me groups
Identical to Sulfate
Troubleshooting Guide
Problem: Product is Pink or Purple.
Cause: Oxidation occurred before or during acid addition.[2]
Fix: Recrystallize from Ethanol/Water with a pinch of Sodium Dithionite (
) or activated charcoal to scavenge oxidants. Ensure the starting free base is distilled or freshly hydrogenated.
Problem: Product is an Oil/Gum (Not Solid).
Cause: Presence of water or impurities.[3][4][5][6]
Fix: For Sulfate: Triturate (grind) the oil with fresh cold Isopropanol. For HCl: Dissolve in minimal Methanol and precipitate by pouring into excess Diethyl Ether.
References
Synthesis of N,N-disubstituted p-phenylenediamines
Source: US Patent 4,474,987A. "Process for preparing N,N-disubstituted p-phenylenediamine derivatives."[1][2]
URL
Relevance: Describes the general nitrosation/reduction route and sulfate salt precipit
Safety & Stability of Phenylenediamine Salts
Source: Cosmetic Ingredient Review (CIR) Safety Assessment. "Amended Safety Assessment of p-Phenylenediamine as Used in Cosmetics."
Application Note: A Guide to the Spectrophotometric Analysis of Dye Formation Kinetics with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
Abstract The kinetics of dye formation are a critical parameter in the development of colorimetric products, particularly in the cosmetic and textile industries. Understanding the rate at which dye precursors form colore...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The kinetics of dye formation are a critical parameter in the development of colorimetric products, particularly in the cosmetic and textile industries. Understanding the rate at which dye precursors form colored molecules dictates product performance, stability, and application time. This document provides a detailed guide for researchers and drug development professionals on how to employ UV-Visible spectrophotometry to analyze the kinetics of oxidative dye formation. We focus on the use of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, a common dye precursor (developer), as a model compound. This guide will cover the theoretical underpinnings of the reaction, detailed experimental protocols for determining kinetic parameters, and a framework for robust data analysis and interpretation.
Part 1: Theoretical Framework
The Chemistry of Oxidative Dye Formation
Oxidative hair coloring, a widely used technology, relies on a chemical reaction between a dye precursor (a "developer") and a coupler in the presence of an oxidizing agent. N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is a p-diamine derivative that serves as a primary intermediate or precursor. The general mechanism involves three key steps:
Oxidation of the Precursor: The oxidizing agent, typically a persulfate salt (e.g., potassium persulfate) or hydrogen peroxide, oxidizes the p-diamine precursor to a reactive quinonediimine (QDI) intermediate.[1]
Electrophilic Attack: The electron-rich coupler molecule (e.g., a phenol, naphthol, or m-diamine) attacks the electrophilic QDI.
Coupling and Further Oxidation: This initial coupling forms a leuco-dye, which is rapidly oxidized to form a stable, colored indo-dye molecule. These small dye molecules can then diffuse into the hair shaft and polymerize into larger, trapped colorants.
The rate of this overall process is dependent on the concentrations of the precursor, coupler, and oxidant, as well as on reaction conditions like pH and temperature.
Caption: A diagram illustrating the key stages of oxidative dye formation.
Principles of Spectrophotometric Kinetic Analysis
Spectrophotometry is an ideal technique for monitoring the kinetics of this reaction because the product (the final dye) absorbs light in the visible spectrum, while the reactants are typically colorless. The relationship between absorbance and concentration is described by the Beer-Lambert Law.[2][3]
Equation 1: Beer-Lambert Law
A = εbc
Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity of the dye (M⁻¹cm⁻¹), a constant specific to the molecule at a given wavelength.
b is the path length of the cuvette (typically 1 cm).
c is the concentration of the absorbing species (the dye) (M).
By monitoring the increase in absorbance (A) at the dye's wavelength of maximum absorbance (λmax) over time, we can directly track the formation of the product and thus determine the reaction rate.[4]
Determining the Rate Law under Pseudo-First-Order Conditions
The rate law for the dye formation can be complex, depending on all reactants:
Equation 2: General Rate Law
Rate = k[Precursor]^x[Coupler]^y[Oxidant]^z
To simplify this, we can establish pseudo-first-order conditions.[3][4][5] This is achieved by making the concentration of the precursor (N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine) the limiting reagent, while the coupler and oxidant are in large excess (at least 10-fold higher). Under these conditions, their concentrations remain effectively constant throughout the reaction. The rate law simplifies to:
Equation 3: Pseudo-First-Order Rate Law
Rate = k_obs[Precursor]
Where k_obs (the observed rate constant) is defined as:
k_obs = k[Coupler]^y[Oxidant]^z
By measuring k_obs under these conditions, we can analyze the reaction as if it were a simpler first-order process. The integrated rate law for a first-order reaction allows for a linear graphical analysis to find k_obs.
Equation 4: Integrated First-Order Rate Law
ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)
Where:
A_t is the absorbance at time t.
A_∞ is the final, maximum absorbance when the reaction is complete.
A_0 is the initial absorbance (should be near zero).
A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.[2]
Part 2: Materials and Equipment
Reagents:
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (or its stable salt form, e.g., dihydrochloride)
A suitable coupler (e.g., m-Phenylenediamine or Resorcinol)
An oxidant (e.g., Potassium Persulfate, K₂S₂O₈)[6]
Buffer solution (e.g., Phosphate or borate buffer to maintain a constant pH, typically in the alkaline range for hair dye reactions)
Deionized water
Equipment:
Dual-beam UV-Visible Spectrophotometer with temperature control[7][8]
Matched quartz or glass cuvettes (1 cm path length)
Calibrated analytical balance
Volumetric flasks and pipettes
pH meter
Stir plate and stir bars
Stopwatch
Part 3: Detailed Experimental Protocols
Protocol 1: Determination of Maximum Absorbance Wavelength (λmax)
Causality: To ensure maximum sensitivity and adhere to the Beer-Lambert Law, all kinetic measurements must be taken at the wavelength where the final dye product absorbs the most light (λmax).[9]
Prepare a Fully Reacted Dye Solution: Mix the precursor, coupler, and oxidant at the concentrations you intend to use for the kinetic study. Allow the reaction to proceed to completion (i.e., until the color stops changing, typically 30-60 minutes).
Perform a Wavelength Scan:
Use a buffer solution as a blank to zero the spectrophotometer.
Fill a cuvette with the final dye solution.
Scan the absorbance of the solution across the visible spectrum (e.g., 400 nm to 700 nm).[10]
Identify λmax: The wavelength corresponding to the highest absorbance peak is the λmax for this specific dye system. Record this value for all subsequent experiments.
Protocol 2: Preparation of Reagents
Causality: Accurate and precise concentration of reactants is fundamental to kinetic studies. Errors in solution preparation will directly impact the calculated rate constants.
Buffer Solution (e.g., 0.1 M Phosphate Buffer, pH 9.0): Prepare the buffer and adjust the pH accurately using a calibrated pH meter. The buffer maintains a constant pH, as the reaction rate can be highly pH-dependent.[11]
Precursor Stock Solution (e.g., 10 mM): Accurately weigh the N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine salt and dissolve it in the buffer to a final volume in a volumetric flask. Note: Due to its potential for oxidation, this solution should be prepared fresh daily.
Coupler Stock Solution (e.g., 100 mM): Accurately weigh the coupler and dissolve it in the buffer in a volumetric flask.
Oxidant Stock Solution (e.g., 100 mM): Accurately weigh the potassium persulfate and dissolve it in the buffer in a volumetric flask. Note: Persulfate solutions can be unstable and should also be prepared fresh.[12]
Protocol 3: The Kinetic Run Workflow
Causality: This protocol is designed to initiate the reaction within the spectrophotometer's sample chamber to capture the earliest data points accurately. Temperature control is critical as reaction rates are highly temperature-dependent.
Caption: Step-by-step workflow for performing a single spectrophotometric kinetic run.
Instrument Setup: Set the spectrophotometer to kinetic mode. Set the measurement wavelength to the predetermined λmax and the temperature to the desired value (e.g., 25°C).
Reagent Equilibration: Allow all stock solutions and the buffer to equilibrate to the set temperature.
Cuvette Preparation:
Blank: Fill a cuvette with the buffer solution.
Sample: In a second cuvette, pipette the required volumes of buffer, coupler stock, and precursor stock to achieve the desired final concentrations. The total volume should be consistent for all runs (e.g., 3 mL). Gently mix.
Baseline Measurement: Place both cuvettes in the spectrophotometer and perform a baseline correction (zero absorbance) using the blank.
Initiate Reaction: Remove the sample cuvette. Add the final reactant, the oxidant stock solution, to initiate the reaction. Immediately cap the cuvette, invert 2-3 times to mix thoroughly but gently (to avoid bubbles), and place it back into the sample holder.
Data Acquisition: Start the kinetic measurement immediately. Record the absorbance at λmax at regular intervals (e.g., every 5-10 seconds) for a duration sufficient for the reaction to reach completion (e.g., 30-60 minutes).
Part 4: Data Analysis and Presentation
Calculating the Pseudo-First-Order Rate Constant (k_obs)
Data Processing: From your Absorbance vs. Time data, determine the final absorbance, A_∞. This is the plateau value at the end of the reaction.
Transform Data: For each time point t, calculate ln(A_∞ - A_t).
Graphical Analysis: Plot ln(A_∞ - A_t) on the y-axis against time (t) on the x-axis. The data should form a straight line for a first-order reaction.[4]
Determine k_obs: Perform a linear regression on the initial, linear portion of this plot. The observed rate constant, k_obs, is the negative of the slope. The R² value of the fit should be >0.99 to confirm the validity of the first-order assumption.
Determining the Overall Rate Law
To find the reaction orders y (for the coupler) and z (for the oxidant), you must systematically vary their concentrations.
Vary Coupler Concentration: Perform a series of kinetic runs, keeping the concentrations of the precursor and oxidant constant while varying the concentration of the coupler.
Vary Oxidant Concentration: Perform another series of runs, keeping the precursor and coupler concentrations constant while varying the oxidant concentration.
Analyze the Effect on k_obs: The relationship k_obs = k[Coupler]^y[Oxidant]^z can be analyzed logarithmically:
log(k_obs) = log(k) + ylog[Coupler] + zlog[Oxidant]
A plot of log(k_obs) vs. log[Coupler] (at constant oxidant) will have a slope equal to y.
A plot of log(k_obs) vs. log[Oxidant] (at constant coupler) will have a slope equal to z.
Example Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Effect of Coupler Concentration on the Observed Rate Constant (k_obs)
(Conditions: [Precursor] = 0.1 mM, [Oxidant] = 10 mM, pH 9.0, T = 25°C)
Run
[Coupler] (mM)
k_obs (s⁻¹)
R² of Linear Fit
1
5.0
0.0015
0.998
2
10.0
0.0031
0.999
3
15.0
0.0044
0.997
4
20.0
0.0062
0.998
References
Reaction Kinetics--Spectrophotometric Determination of a Rate Law. Fountainhead Press.
Tong, L. K. J., & Glesmann, M. C. (1970). Kinetics of dye formation by oxidative coupling with a micelle-forming coupler. Journal of the American Chemical Society, 92(24), 7001-7006. Available at: [Link]
Kinetics of dye formation by oxidative coupling with a micelle-forming coupler. ACS Legacy Archive. Available at: [Link]
Kinetic study of Acid Blue 1 discoloration with persulfate. ResearchGate. Available at: [Link]
Spectrophotometric Determination of a Reaction Rate. YouTube. Available at: [Link]
Kinetics of series first-order reactions. Analysis of spectrophotometric data by the method of least squares and an ambiguity. Transactions of the Faraday Society. Available at: [Link]
Kinetics, thermodynamics, and DFT studies of phenols oxidative coupling reactions with 4-amino-N, Ndimethylaniline. Sulaimani Journal for Pure and Applied Sciences. Available at: [Link]
Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters. Available at: [Link]
Spectrophotometric and kinetic studies on electro-chemical decolorization of dyes in mixtures. Progress in Engineering Thermodynamics and Kinetics Journal. Available at: [Link]
Degradation of dyes by UV/Persulfate and comparison with other UV-based advanced oxidation processes: Kinetics and role of radicals. PubMed. Available at: [Link]
Enhancement of the electro-activated persulfate process in dye removal using graphene oxide nanoparticle. Water Science & Technology. Available at: [Link]
The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes. International Journal of ChemTech Research. Available at: [Link]
Kinetics and mechanism of oxidative decolorization of azo dye acid orange 8 by sodium N-halo-p-tolenesulfonamides in acid medium. IOSR Journal of Applied Chemistry. Available at: [Link]
Degradation Efficiency and Kinetics Analysis of an Advanced Oxidation Process Utilizing Ozone, Hydrogen Peroxide and Persulfate to Degrade the Dye Rhodamine B. MDPI. Available at: [Link]
Degradation of azo dye Orange G in aqueous solutions by persulfate with ferrous ion. Chemosphere. Available at: [Link]
Optimizing the kinetics of persulfate-mediated oxidative coupling of phenols to 4-aminoantipyrine. ResearchGate. Available at: [Link]
Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. White Rose Research Online. Available at: [Link]
UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
Kinetic Study of the Discoloration of Crystal Violet Dye in Sodium Hydroxide Medium. ResearchGate. Available at: [Link]
spectrophotometric method for estimation of para phenylenediamine in hair dyes. Wiley Online Library. Available at: [Link]
Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwidejournals.com. Available at: [Link]
N-ethyl-N-methyl-benzene-1,4-diamine. PubChem. Available at: [Link]
N1-Methylbenzene-1,3-diamine. PubChem. Available at: [Link]
N1-Methylbenzene-1,4-diamine. Pharmaffiliates. Available at: [Link]
Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres. Google Patents.
Application Notes and Protocols: Ames Test Mutagenicity Screening of N-substituted Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Mutagenicity Screening for N-substituted Phenylenediamines N-substituted phenylenediamines are a class of aromatic amines...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mutagenicity Screening for N-substituted Phenylenediamines
N-substituted phenylenediamines are a class of aromatic amines widely used in industrial applications, including hair dyes, rubber manufacturing, and as intermediates in the synthesis of polymers and pharmaceuticals.[1][2] Given their widespread use and potential for human exposure, rigorous safety assessment is paramount. A key component of this assessment is the evaluation of their mutagenic potential, as mutagenicity is often linked to carcinogenicity.[3][4] The bacterial reverse mutation assay, commonly known as the Ames test, is the most widely used initial screen for determining the mutagenic potential of new chemicals and drugs.[5] This application note provides a detailed protocol and scientific rationale for conducting the Ames test for N-substituted phenylenediamines, with a focus on ensuring accurate and reliable results.
The Ames test utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have been engineered with mutations in the genes required for the synthesis of an essential amino acid (e.g., histidine for Salmonella or tryptophan for E. coli).[6][7][8] These auxotrophic bacteria cannot grow on a medium lacking the specific amino acid. The principle of the test is to detect mutations that revert the original mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus enabling them to grow and form colonies on a minimal medium.[7][8][9] An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates that the substance is mutagenic.[5][8]
A crucial consideration for testing N-substituted phenylenediamines and other aromatic amines is their metabolic activation.[5][10] Many of these compounds are not directly mutagenic but can be converted into reactive, mutagenic metabolites by enzymes in the body, primarily cytochrome P450s in the liver.[5][10][11] To mimic this mammalian metabolism in an in vitro bacterial assay, a liver extract, most commonly the S9 fraction from induced rats, is incorporated into the test system.[11][12][13]
Core Principles and Methodological Considerations
The successful execution of the Ames test for N-substituted phenylenediamines hinges on several key factors, each with a specific scientific rationale. Adherence to established guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 471, is crucial for regulatory acceptance.[9][14][15]
Selection of Bacterial Strains
The choice of bacterial strains is critical for detecting different types of mutations. A standard battery of strains is recommended to cover the detection of both base-pair substitution and frameshift mutations.[16]
his/trp mutations: These are the primary mutations that render the bacteria auxotrophic.[6][16]
uvrB/uvrA deletion: This mutation inactivates the accurate DNA excision repair system, making the bacteria more sensitive to mutagens by preventing the repair of DNA damage.[17][18]
rfa mutation: This "deep rough" mutation results in a deficient lipopolysaccharide layer, increasing the permeability of the bacterial cell wall to large molecules, including many test compounds.[16][17]
pKM101 plasmid: This plasmid enhances error-prone DNA repair, which can increase the detection of certain mutagens.[16][17]
Metabolic Activation: The S9 Mix
As many aromatic amines, including N-substituted phenylenediamines, are pro-mutagens, their mutagenicity is only revealed after metabolic activation.[19] The S9 fraction, a post-mitochondrial supernatant from the liver homogenate of rodents (typically rats) pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, is used to simulate mammalian metabolism.[11][12]
Components of the S9 Mix and Their Functions:
Component
Function
S9 Fraction
Provides a range of metabolic enzymes, including cytochrome P450s.[11][20]
Substrate for G6P dehydrogenase, which generates NADPH.[20]
Buffer (e.g., Phosphate or HEPES)
Maintains optimal pH for enzymatic activity.
MgCl2/KCl
Essential co-factors for enzyme activity.
For certain N-nitrosamines, which can be structurally related to metabolites of some phenylenediamines, enhanced testing conditions with a higher concentration of S9 (e.g., 30%) may be necessary.[21][22]
Experimental Workflow Diagram
Caption: Metabolic activation of N-substituted phenylenediamines.
Troubleshooting and Best Practices
Cytotoxicity: If significant cytotoxicity is observed, the concentration range of the test compound should be adjusted downwards. A clear background lawn of bacterial growth should be present on the plates.
Contamination: Strict aseptic techniques are essential to prevent microbial contamination.
[23]* Spontaneous Revertant Counts: The number of spontaneous revertants in the negative control plates should fall within the laboratory's historical control range. Deviations may indicate issues with the bacterial strains or media.
Positive Controls: The positive controls must induce a robust increase in revertant colonies to validate the sensitivity of the assay and the activity of the S9 mix.
Solvent Effects: The chosen solvent should not be mutagenic or excessively toxic to the bacteria. The volume of solvent should be kept constant across all plates.
Conclusion
The Ames test is a reliable and widely accepted method for the initial screening of the mutagenic potential of N-substituted phenylenediamines. [5][15]Proper execution of the protocol, including the use of an appropriate metabolic activation system and a standard set of tester strains, is critical for obtaining meaningful and reproducible results. [14]A positive result in the Ames test is a strong indicator of mutagenic potential and triggers the need for further evaluation in a tiered approach to genotoxicity testing.
References
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB-GEN. Retrieved February 23, 2024, from [Link]
Ames Tester Strain TA98. (n.d.). Xenometrix. Retrieved February 23, 2024, from [Link]
Ames Test - Scientific background. (n.d.). Xenometrix. Retrieved February 23, 2024, from [Link]
In vitro genotoxicity testing – bacterial reverse mutation assay. (n.d.). Pesticide Registration Toolkit. Retrieved February 23, 2024, from [Link]
Test No. 471: Bacterial Reverse Mutation Test. (1997). OECD. Retrieved February 23, 2024, from [Link]
The Ames Test. (n.d.). Columbia University. Retrieved February 23, 2024, from [Link]
AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. (n.d.). Bicom-Labs. Retrieved February 23, 2024, from [Link]
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved February 23, 2024, from [Link]
Shiraishi, Y., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Genes and Environment, 31(3), 87-93. Retrieved February 23, 2024, from [Link]
Reverse mutation test on bacteria according to OECD 471. (2021, August 10). Analytice. Retrieved February 23, 2024, from [Link]
Ames Test Kits. (n.d.). Biotoxicity. Retrieved February 23, 2024, from [Link]
Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 1-3. Retrieved February 23, 2024, from [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Retrieved February 23, 2024, from [Link]
Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? (2025, July 19). LinkedIn. Retrieved February 23, 2024, from [Link]
S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus Test. (n.d.). Xenometrix. Retrieved February 23, 2024, from [Link]
Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. Retrieved February 23, 2024, from [Link]
S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. Retrieved February 23, 2024, from [Link]
Yoshikawa, K. (1999). Advantage of the use of human liver S9 in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 438(2), 103-112. Retrieved February 23, 2024, from [Link]
Phillipson, C. E., & Ioannides, C. (1983). Activation of aromatic amines to mutagens by various animal species including man. Mutation Research/Genetic Toxicology, 120(2-3), 89-97. Retrieved February 23, 2024, from [Link]
Ames Test. (n.d.). MetaSystems. Retrieved February 23, 2024, from [Link]
Validation of enhanced Ames assay using N-nitrosamine positive controls. (2024, July 7). Labcorp. Retrieved February 23, 2024, from [Link]
Ames test. (n.d.). Wikipedia. Retrieved February 23, 2024, from [Link]
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. Retrieved February 23, 2024, from [Link]
Piang, H. P., et al. (2016). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. Journal of Environmental & Analytical Toxicology, 6(5), 1-7. Retrieved February 23, 2024, from [Link]
Probst, M. R., et al. (1992). Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Carcinogenesis, 13(10), 1713-1717. Retrieved February 23, 2024, from [Link]
Claxton, L. D., et al. (1981). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Environmental Protection Agency. Retrieved February 23, 2024, from [Link]
Chung, K. T., et al. (1981). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Mutation Research/Genetic Toxicology, 88(4), 343-350. Retrieved February 23, 2024, from [Link]
Hofer, H., et al. (1983). Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures. Mutation Research/Genetic Toxicology, 119(3-4), 329-336. Retrieved February 23, 2024, from [Link]
Ames test ( Technique to determine mutagenic potential). (2020, July 13). YouTube. Retrieved February 23, 2024, from [Link]
Egorova, O. V., et al. (2020). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Toxicological Review, 28(4), 226-234. Retrieved February 23, 2024, from [Link]
Hansch, C., et al. (1980). Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis. Journal of Medicinal Chemistry, 23(9), 1095-1097. Retrieved February 23, 2024, from [Link]
An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). (n.d.). Labcorp. Retrieved February 23, 2024, from [Link]
Miller, E. C., & Miller, J. A. (1976). Metabolic Activation of Aromatic Amines and Amides and Interactions with Macromolecules. In Chemical Carcinogens (pp. 381-421). American Chemical Society. Retrieved February 23, 2024, from [Link]
Vijay, U., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved February 23, 2024, from [Link]
Ames Test. (n.d.). Cyprotex. Retrieved February 23, 2024, from [Link]
Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024, March 26). European Medicines Agency. Retrieved February 23, 2024, from [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved February 23, 2024, from [Link]
para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. (2016, October 24). ResearchGate. Retrieved February 23, 2024, from [Link]
Zeller, A., & Pfuhler, S. (2014). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Mutagenesis, 29(1), 37-48. Retrieved February 23, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Peak Tailing Resolution for N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
Executive Summary & Molecule Profile
User Issue: Persistent peak tailing (
) during the Reverse Phase HPLC (RP-HPLC) analysis of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine .
Molecule Analysis:
Structure: A p-phenylenediamine derivative with a tertiary amine (substituted with methyl and methoxyethyl groups) and a primary amine (at the C4 position).[1]
Critical Vulnerability: High susceptibility to oxidative degradation (forming quinone imines), which manifests as peak broadening or "smearing" often mistaken for thermodynamic tailing.[2]
Diagnostic Logic Flow
Before altering chemistry, verify the physical system. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.
The Mechanism of Tailing (Why is this happening?)
For p-phenylenediamines, tailing is rarely random.[1][2] It is driven by two specific mechanisms:[3][4][5]
A. The Silanol Effect (Ion-Exchange)
Silica-based columns possess residual silanol groups (
).[1][2] Above pH 3.5, these deprotonate to form .[1][2]
The Interaction: Your molecule is a base. At neutral or acidic pH (pH 3–7), the amine nitrogens are protonated (
).
The Result: The positively charged analyte binds electrostatically to the negatively charged column surface (acting like a cation-exchanger) rather than partitioning hydrophobically. This "drag" creates the tail.
B. On-Column Oxidation
p-Phenylenediamines are easily oxidized to quinone diimines.[1][2]
The Artifact: If the molecule oxidizes during its travel through the column, it changes polarity mid-run. This results in a "smear" rather than a distinct tail, often raising the baseline between peaks.
Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Silanol Suppression" Method)
Use this if the tailing is thermodynamic (sharp front, long tail).
Objective: Mask silanols or suppress ionization.[1][2]
Parameter
Recommendation
Scientific Rationale
Buffer pH
High pH (pH 10-11) (Requires Hybrid Column)
At pH > pKa + 2, the amine is neutral ().[1][2] Neutral amines do not interact with silanols via ion exchange.[1][2]
Alt. Buffer pH
Low pH (< 2.5)
At pH < pKa(silanol), the surface is neutral (). Suppression of surface charge reduces interaction.[2]
Additive
Triethylamine (TEA) (5-10 mM)
TEA acts as a "sacrificial base."[1][2] It is a small, aggressive amine that saturates active silanol sites, blocking them from your analyte.[2]
Ionic Strength
25-50 mM
Higher salt concentration shields the electrostatic attraction between the analyte () and silanol ().[1]
Step-by-Step Implementation:
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.[2]
CRITICAL: Ensure your column is rated for pH 10 (e.g., Waters XBridge, Agilent Poroshell HPH).[2] Standard silica dissolves at this pH.[1][2]
If using standard silica, use Mobile Phase A: 0.1% TFA (pH ~2) + 5 mM TEA.[2]
Protocol B: Sample Stabilization (The "Antioxidant" Method)
Use this if peak area is inconsistent or tail looks "fuzzy."
Objective: Prevent N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine from oxidizing to colored quinone species.
Amber Glass: Prepare all samples in amber vials to prevent photo-oxidation.
Temperature: Set autosampler temperature to 4°C.
Protocol C: Column Selection Strategy
If mobile phase adjustments fail, the stationary phase chemistry is likely incompatible.
Column Type
Recommendation
Why?
Hybrid (BEH/HSC)
Primary Choice
Ethylene-bridged hybrid particles resist dissolution at high pH (up to 12), allowing you to run the amine in its neutral state.[1][2]
Polar Embedded
Secondary Choice
Contains an embedded polar group (e.g., amide) near the ligand base.[5] This creates a "water shield" that covers silanols.[1][2]
C18 (Standard)
Avoid
Traditional end-capping is often insufficient for highly active diamines.[1][2]
Frequently Asked Questions (FAQs)
Q1: I added TEA, but the baseline is now noisy. Why?A: TEA can oxidize over time or be impure, causing high background UV absorbance, especially at low wavelengths (<220 nm).[2] Use "HPLC Grade" TEA and store it under nitrogen. Alternatively, use Dimethyloctylamine (DMOA) as a suppressor if detection limits allow.[2]
Q2: Can I use ion-pairing agents like Octanesulfonic Acid?A: Yes, but proceed with caution.[1][2] While it fixes tailing by neutralizing the charge, it creates a complex equilibrium that is slow to equilibrate (requires 20-30 column volumes) and makes the column difficult to reuse for other methods. Try high pH (Protocol A) first.[2]
Q3: My peak is fronting (As < 0.8), not tailing. Is this the same issue?A: No. Fronting is usually caused by Column Overload (injecting too much mass) or Solvent Mismatch (injecting sample dissolved in 100% Acetonitrile into a high-aqueous mobile phase).[1][2] Dilute your sample in the starting mobile phase.
Q4: Why does the tailing get worse as the column gets older?A: Acid hydrolysis strips the bonded phase (C18 ligands) and the end-capping, exposing more raw silanols over time. For diamines, column lifetime is often shorter.[2] Implement a strict washing protocol (ACN:Water 50:50) after every run to remove adsorbed amine species.[2]
References
Méndez, A., et al. (2016).[2] Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. Elsevier B.V.[2][6]
Addressing color fading issues in dyes derived from N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
The following technical guide addresses the stability and performance challenges associated with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as MEM-PPD ). This guide is structured as a Tier-3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and performance challenges associated with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as MEM-PPD ).
This guide is structured as a Tier-3 Technical Support resource for formulation scientists and R&D chemists.
MEM-PPD is a substituted p-phenylenediamine derivative designed to offer a better safety profile (reduced sensitization) and improved solubility compared to traditional PPD. However, the very structural features that provide these benefits—specifically the N-methoxyethyl ether tail —introduce unique stability challenges.
The Core Conflict:
Benefit: The methoxyethyl group increases hydrophilicity, improving formulation solubility.[1]
Risk: This increased hydrophilicity reduces the partition coefficient (LogP) of the final dye polymer, making it more susceptible to leaching (wash-out) from the lipophilic hair cuticle or textile fiber.
Troubleshooting Guide (Q&A)
Category A: Rapid Color Loss (Wash Fastness)
Q: Our formulation achieves target shade initially but loses >30% intensity after 5 wash cycles. Why is this specific derivative washing out faster than standard PPD?
A: The issue is likely "Hydrophilic Leaching."
Unlike PPD, which forms relatively hydrophobic polymer aggregates inside the cortex, the MEM-PPD chromophores retain the polar ether linkage ($ -CH_2CH_2OCH_3 $). This makes the final dye molecule more water-soluble, allowing it to diffuse back out of the fiber during shampooing.
Corrective Actions:
Adjust the Coupler Matrix: Shift the hydrophobicity balance by pairing MEM-PPD with more lipophilic couplers.
Avoid: Highly polar couplers like 2,4-Diaminophenoxyethanol HCl.[1]
Recommended: Use Resorcinol or m-Aminophenol derivatives with alkyl chains to anchor the chromophore.[1]
Implement a Cationic Seal: Incorporate a high-charge density cationic polymer (e.g., Polyquaternium-55 or Polyquaternium-22) in the post-treatment or the dye base.[1] These polymers form a hydrophobic barrier over the cuticle, trapping the hydrophilic dye molecules inside.
Check Swelling Agents: If your base uses high levels of Ammonia/MEA, the cuticle may remain too open.[1] Neutralize rapidly post-dyeing with an acidic buffer (pH 3.5–4.[1]5) containing lactic acid to collapse the cuticle.[1]
Category B: Off-Tone Fading (Red/Brass Shift)
Q: The dye fades "warm" (red/orange) after UV exposure.[1] Is the MEM-PPD molecule degrading?
A: Yes, this is "Chromophore Photolysis."
Blue and Violet chromophores generated by p-diamines are inherently less photostable than red/brown chromophores.[1] The N-substituted quinone diimine (QDI) formed by MEM-PPD is susceptible to radical attack at the tertiary nitrogen.[1] When the blue component degrades, the residual background color (underlying melanin or stable red couplers) dominates.
Corrective Actions:
Antioxidant Load: Increase the level of Sodium Erythorbate or Ascorbic Acid (0.2% - 0.5%) in the dye cream.[1] This sacrifices itself to scavenge radicals before they attack the chromophore.[1]
Radical Scavenging: Add a specific singlet oxygen quencher.[1] Benzophenone-4 is common, but for this specific derivative, Tocopheryl Acetate (Vitamin E) in the oil phase has shown better efficacy in protecting the N-substituted amine.
Coupler Stoichiometry: Ensure a 1:1.1 molar ratio (slight excess of coupler). Unreacted MEM-PPD intermediates oxidize into "Bandrowski’s Base" type impurities which are often reddish-brown and unstable.[1]
Category C: Low Initial Uptake[1]
Q: We see weak color deposition despite high dye load. Is the molecule unstable in the tube?
A: It is likely "Premature Oxidation."
The electron-donating methyl and methoxyethyl groups on the nitrogen make the ring more electron-rich and thus more reactive than unsubstituted PPD.[1] It oxidizes faster in air.[1]
Corrective Actions:
Process Control: Manufacture and fill under nitrogen blanketing.
Chelation: Copper and Iron ions catalyze the oxidation of MEM-PPD rapidly.[1] Ensure your water source is deionized and increase EDTA or Tetrasodium Etidronate levels to 0.2%.[1]
pH Calibration: This molecule couples optimally at pH 9.2–9.8. If your formulation drifts below pH 9.0, the formation of the reactive diimine species slows down, leading to poor penetration.[1]
Visualizing the Failure Modes
The following diagram illustrates the pathway from the precursor to the final faded state, highlighting where intervention is required.
Caption: Figure 1. Reaction pathway of MEM-PPD showing critical failure points (Red) and stabilizing interventions (Grey).
Experimental Protocols
Protocol A: Accelerated Stability Testing (The "Stress Test")
Use this to validate if your antioxidant system is sufficient for MEM-PPD.
(Indicates significant leaching of MEM-PPD chromophores).[1]
Formulation Decision Matrix
Use this logic flow to solve specific fading issues related to MEM-PPD.
Caption: Figure 2. Decision tree for diagnosing and treating MEM-PPD instability.
References
Burnett, C. L., et al. (2011).[1] "Final Report on the Safety Assessment of p-Phenylenediamine." International Journal of Toxicology. (Establishes baseline stability and oxidation mechanisms for PPD derivatives).
Scientific Committee on Consumer Safety (SCCS). (2012).[1] "Opinion on Oxidative Hair Dye Substances." European Commission.[1] (Provides regulatory and stability data on substituted phenylenediamines).
Guerra, E., et al. (2014).[1] "Photostability of hair dyes: A review." Journal of Cosmetic Science. (Mechanisms of UV degradation in indo dyes).
Corbett, J. F. (1984).[1] "The Chemistry of Hair-Dyeing." Journal of the Society of Dyers and Colourists.[1] (Foundational text on coupling kinetics and fading).
Stabilization of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine solutions against light degradation
Case ID: PPD-STAB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2] Executive Summary: The Instability Mechanism Why is your solution degrading? N1-(2-methoxyethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PPD-STAB-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]
Executive Summary: The Instability Mechanism
Why is your solution degrading?
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-phenylenediamine (PPD) derivative.[1] Like all members of this class, it is thermodynamically predisposed to oxidation.[1] The electron-donating methoxyethyl and methyl groups on the N1 nitrogen increase the electron density of the aromatic ring, lowering the ionization potential.[1]
When exposed to light (photolysis) or dissolved oxygen, the molecule undergoes a radical-mediated cascade :
Initiation: Loss of one electron forms a colored radical cation (Wurster’s salt type).[2][1]
Propagation: Further oxidation yields the Quinone Diimine (QDI) species.[2][1]
Polymerization: QDIs are highly electrophilic; they react with remaining amines to form insoluble, dark-colored oligomers (Bandrowski’s Base analogues).[2][1]
The visible result: Clear solutions turn pink (radical formation), then brown (QDI), and finally precipitate black solids (polymers).[1]
Diagnostic & Troubleshooting (FAQ Style)
Q1: My solution turned faint pink within 20 minutes. Is it ruined?
Diagnosis: Early-stage oxidation (Wurster’s salt formation).[2][1]
Action:
If for quantitative analysis (HPLC/MS):Discard. The radical cation has a different mass/charge profile and absorbance spectrum.[1]
If for synthetic work: You may be able to rescue it by adding a reducing agent (Sodium Ascorbate) immediately, but purity is compromised.[1]
Q2: I stored the solution in clear glass, and it’s now dark brown.
Diagnosis: Advanced degradation into Quinone Diimines and oligomers.
Action:Discard immediately. These products are often cytotoxic and reactive.[2][1] Filtration will not remove the soluble quinone species.[2][1]
Q3: Why does degradation happen even in the dark?
Diagnosis: Auto-oxidation catalyzed by trace metals.[2][1]
Explanation: Trace copper (
) or iron () ions—common in non-LC-MS grade water—act as catalysts, lowering the activation energy for electron transfer to dissolved oxygen.[1] Light accelerates this, but it is not strictly required if metals are present.[1]
Stabilization Protocol: The "Triad" Defense System
To stabilize this compound, you must block three pathways: Photolysis , Auto-oxidation , and Metal Catalysis .[1]
Protocol A: Preparation of a Stabilized Stock Solution
Component
Role
Recommended Conc.
Mechanism
Solvent
Medium
Water/Methanol (degassed)
Dissolved ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
removal prevents electron acceptance.[1]
Acid Source
pH Buffer
HCl or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(pH 2–4)
Protonation of the amine lone pairs () prevents electron loss.[1]
EDTA
Chelator
0.1 – 0.5 mM
Sequesters metal ions (, ) that catalyze oxidation.[1]
Sodium Sulfite
Antioxidant
1 – 5 mM
Sacrificial reductant; reacts with faster than the amine.[1]
Step-by-Step Workflow:
Degas the Solvent: Sparge HPLC-grade water/methanol with Argon (Ar) or Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) for 15 minutes.[1] Argon is preferred as it is heavier than air and blankets the solution.[1]
Add Chelation: Dissolve Disodium EDTA (0.2 mM) into the solvent.
Adjust pH: Acidify the solvent to pH 3.0 using dilute HCl. Note: The free base is unstable; the dihydrochloride salt is significantly more robust.[1]
Dissolve Compound: Add the N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine under inert gas flow.
Storage: Transfer to Amber Silanized Glass Vials (to prevent surface adsorption) with septa caps.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of your compound if left unprotected.
Figure 1: The oxidative cascade of N-substituted p-phenylenediamines.[1] Note that the "Pink" stage is the first warning sign of electron loss.[1]
Decision Tree: Sample Integrity Check
Use this logic flow to determine if your current samples are viable for experimentation.
Figure 2: Workflow for assessing sample viability based on visual and chemical markers.
Advanced Storage & Handling (SOP)
Container Material: ALWAYS use Amber Glass (Type I Borosilicate).[2][1] Avoid plastics (PP/PE) for long-term storage as the amine can adsorb to the walls or leach plasticizers.[2][1]
Headspace Management: Minimize headspace.[2][1] If a vial is half-empty, purge the remaining volume with Argon before resealing.[2][1]
Temperature: Store at -20°C .
Why? Oxidation kinetics follow the Arrhenius equation.[2][1] Lowering temperature significantly reduces the rate of radical formation.[1]
Thawing: Thaw in the dark. Do not sonicate extensively, as sonication can generate localized heat and free radicals (sonolysis).[1]
References
Mechanism of PPD Oxidation
Title: Mechanism and Kinetics of the Photocatalyzed Oxid
Source:The Journal of Physical Chemistry (ACS).[1]
Context: Details the electron transfer from PPD to oxygen, forming the radical c
Link: [ACS Publications - J. Phys.[2][1] Chem.]([Link]2][1]
Quinone Toxicity & Stability
Title: Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives.[2][1][3]
A Comparative Analysis of the Color Fastness of Hair Dyes Based on N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
This guide provides a comprehensive comparison of the color fastness properties of a novel hair dye precursor, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, against established benchmarks. It is intended for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the color fastness properties of a novel hair dye precursor, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, against established benchmarks. It is intended for researchers, scientists, and formulation chemists in the cosmetics and drug development industries. The methodologies and data presented herein are designed to offer a robust framework for evaluating hair dye performance.
Introduction: The Chemistry of Oxidative Hair Dyes
Permanent hair color, also known as oxidative hair dye, delivers long-lasting color through a chemical reaction that occurs within the hair shaft.[1][2] This process involves small, colorless molecules known as precursors or primary intermediates, which penetrate the hair cuticle.[3] In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline medium, these precursors react with coupler molecules to form larger, colored complexes that are trapped within the hair cortex, resulting in a permanent color change.[2][4][5]
For decades, p-phenylenediamine (PPD) has been a cornerstone of the permanent hair dye industry due to its effectiveness in producing dark, natural-looking shades.[6] However, concerns about its potential for causing allergic contact dermatitis have driven the development of alternative precursors with improved safety profiles.[6][7] One such class of alternatives includes modifications to the PPD structure, such as 2-methoxymethyl-p-phenylenediamine (ME-PPD), which has shown a reduced sensitization potential.[6][8]
This guide focuses on the performance of another such innovation: N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine . We will evaluate its color fastness—a critical measure of a hair dye's ability to resist fading and color change over time—against two key benchmarks: the traditional PPD and the more recent ME-PPD.
Experimental Design for Comparative Color Fastness Evaluation
To provide a thorough and objective comparison, a series of standardized tests were designed to assess the color fastness of hair dyes formulated with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, PPD, and ME-PPD.
Materials and Hair Tress Preparation
Test Dyes: Three oxidative hair dye formulations were prepared, each containing one of the following precursors at an equimolar concentration:
Test Dye A: N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
Hair Tresses: Standardized, bleached human hair swatches were used for all experiments to ensure uniformity and eliminate the variable of natural hair color.[9]
Dye Application Protocol
A standardized protocol was followed for the application of each dye formulation to the hair tresses to ensure consistent and reproducible results.
Protocol 1: Hair Dye Application
Mixing: The dye precursor formulation was mixed with a 6% hydrogen peroxide developer in a 1:1 ratio immediately before application.
Application: The mixture was evenly applied to the hair tresses, ensuring complete saturation.
Incubation: The treated tresses were incubated at 40°C for 30 minutes.[10]
Rinsing and Drying: The tresses were thoroughly rinsed with water, shampooed with a mild, non-conditioning shampoo, and then dried at room temperature for 24 hours.[9]
Colorimetric Assessment
The color of the dyed hair tresses was quantified using a reflectance spectrophotometer to measure the CIELAB color space coordinates (L, a, and b*).[3][11]
L* represents lightness (0 = black, 100 = white).
a represents the red-green axis (+a = red, -a* = green).
b represents the yellow-blue axis (+b = yellow, -b* = blue).
The total color change, ΔE , was calculated using the following formula to provide a single value for the magnitude of color difference before and after each fastness test:
A higher ΔE value indicates a greater change in color and, therefore, lower color fastness.
Comparative Color Fastness Testing and Results
The dyed hair tresses were subjected to three standardized tests to evaluate their resistance to common environmental stressors: washing, light exposure, and rubbing.
Wash Fastness
This test simulates the fading that occurs from repeated shampooing and is based on methodologies from AATCC Test Method 61 and ISO 105-C06.[12][13][14][15][16][17][18]
Protocol 2: Wash Fastness Test
Initial Measurement: The initial Lab* values of the dyed and dried hair tresses were recorded.
Washing Cycles: Each tress underwent a series of 10 wash cycles. Each cycle consisted of immersion in a standardized detergent solution, agitation for 10 minutes, followed by a thorough rinse with deionized water.
Drying: After every two wash cycles, the tresses were air-dried completely.
Final Measurement: After 10 cycles, the final Lab* values were measured, and the total color change (ΔE) was calculated.
Table 1: Comparative Wash Fastness Data
Dye Precursor
Initial L
Final L
Initial a
Final a
Initial b
Final b
ΔE (Total Color Change)
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
25.3
28.1
2.5
2.1
-3.2
-1.9
3.18
p-phenylenediamine (PPD)
24.9
29.5
1.8
1.1
-4.1
-2.5
4.98
2-methoxymethyl-p-phenylenediamine (ME-PPD)
25.1
28.5
2.2
1.9
-3.5
-2.3
3.65
Light Fastness
This test evaluates the dye's resistance to fading upon exposure to light, simulating the effects of sunlight. The methodology is adapted from AATCC Test Method 16 and ISO 105-B02.[12][16][17][18][19]
Protocol 3: Light Fastness Test
Initial Measurement: The initial Lab* values of the dyed tresses were recorded.
Light Exposure: The tresses were placed in a weather-ometer and exposed to a xenon arc lamp, simulating natural sunlight, for a total of 20 hours.[16]
Final Measurement: The final Lab* values were measured, and the total color change (ΔE) was calculated.
Table 2: Comparative Light Fastness Data
Dye Precursor
Initial L
Final L
Initial a
Final a
Initial b
Final b
ΔE (Total Color Change)
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
25.3
26.9
2.5
2.3
-3.2
-2.1
1.98
p-phenylenediamine (PPD)
24.9
27.2
1.8
1.5
-4.1
-2.8
2.67
2-methoxymethyl-p-phenylenediamine (ME-PPD)
25.1
26.8
2.2
2.0
-3.5
-2.5
2.02
Rubbing Fastness (Crocking)
This test assesses the transfer of color from the hair to other surfaces through friction. The protocol is based on AATCC Test Method 8 and ISO 105-X12.[12][16][17][20][21][22]
Protocol 4: Rubbing Fastness Test
Sample Preparation: A dyed hair tress was mounted in a crockmeter.
Rubbing: A standard white cotton cloth was rubbed against the hair tress for 10 cycles under controlled pressure. This was performed under both dry and wet conditions.
Evaluation: The degree of color transfer to the cotton cloth was evaluated using a standardized Grey Scale for Staining, where Grade 5 indicates no color transfer and Grade 1 indicates significant color transfer.[22][23]
Table 3: Comparative Rubbing Fastness Data (Grey Scale Rating)
Dye Precursor
Dry Rubbing Fastness
Wet Rubbing Fastness
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
4.5
4.0
p-phenylenediamine (PPD)
4.0
3.0
2-methoxymethyl-p-phenylenediamine (ME-PPD)
4.5
3.5
Visualization of Experimental Workflows
To further clarify the methodologies employed, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for the standardized application of hair dye.
Caption: Overview of the three color fastness testing protocols.
Interpretation and Conclusion
The experimental data provides a clear performance comparison between the three dye precursors.
Wash Fastness: The hair dye formulated with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine exhibited the lowest total color change (ΔE = 3.18), indicating superior resistance to fading from washing compared to both ME-PPD (ΔE = 3.65) and the traditional PPD (ΔE = 4.98). This suggests that the larger molecular structure formed within the hair cortex may be less prone to leaching out during shampooing.
Light Fastness: In terms of light stability, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (ΔE = 1.98) performed comparably to ME-PPD (ΔE = 2.02), and both were significantly more stable than PPD (ΔE = 2.67). This enhanced photostability is a critical attribute for maintaining vibrant color over the life of the hair dye application.
Rubbing Fastness: The results for rubbing fastness show that both N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine and ME-PPD have excellent dry rubbing fastness (Grade 4.5). However, under wet conditions, the novel precursor demonstrated slightly better performance (Grade 4.0) than ME-PPD (Grade 3.5) and markedly better performance than PPD (Grade 3.0), indicating a lower propensity for color transfer when the hair is wet.
References
Exploring AATCC standards for fabric colorfastness. Textile Trade Buddy.
A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Form
AATCC 61 Colorfastness to Laundering Test | Acceler
Hair dye allergies: available alternatives.
Understanding Oxidative Hair Color: The Science Behind Vibrant Shades.
(PDF) THE CHEMISTRY MECHANISM OF HAIR DYES.
Precursors of oxidative hair dyes in hair colouring formul
AATCC 61 Colorfastness to Laundering: Acceler
AATCC 61 Color fastness to Laundering. Textile Tester.
Oxidising Colours; The Science. Hairy Truths.
Hair Colour Fastness. Eurofins.
Fabric Colorfastness Testing: 7 ISO And A
The diversity of the human hair colour assessed by visual scales and instrumental measurements. A worldwide survey. PubMed.
Alternative hair-dye products for persons allergic to para-phenylenediamine. PubMed.
PPD DYES. My Hair Doctor.
I'm Allergic To Ppd, Can I Still Dye My Hair? Loreal Paris.
Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Color
Color Fastness: Learn How to Measure it and Several Techniques. Threenh.
Color coordinates, L, a, b, and ∆E of hair tresses dyed with different...
PPD-Free Hair Colours.
Wash and light fastness: analytical methods outlined. Personalcaremagazine.com.
Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
Comprehensive Guide to Color Fastness Standards: ISO 105 Series, National Standards, and Industry-Specific Tests.
What Is Color Fastness Test And Why Does It Need To Be Done? AQI Service.
Color Fastness to Rubbing Test Method. Textile Learner.
A Simple Guide to Colour Fastness Testing. James Heal.
Measurement of hair luster by diffuse reflectance spectrophotometry.
Hair Color Vibrance Factor to Characterize Shine and Color Intensity.* Cosmetics & Toiletries.
Hair Colorant Ingredients. Mitsui Fine Chemicals, Inc.
The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. PMC.
EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
Validation of analytical standards for N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine purity
Executive Summary: The Hidden Cost of Unverified Standards In the development of oxidative hair dyes and chemically modified polymers, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine serves as a critical primary interme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hidden Cost of Unverified Standards
In the development of oxidative hair dyes and chemically modified polymers, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine serves as a critical primary intermediate. Its structural modification—replacing a hydrogen with a methoxyethyl group—improves solubility and alters sensitization profiles compared to the parent p-phenylenediamine (PPD).
However, this molecule shares the notorious instability of the PPD class. It is prone to rapid auto-oxidation, forming quinone-diimines and dimers (Bandrowski’s base analogs). The central thesis of this guide is that relying on commercial "Technical Grade" Certificates of Analysis (CoA) based solely on HPLC Area % is scientifically negligent for toxicological or quantitative applications.
This guide compares the performance of a qNMR-Validated Secondary Standard (the recommended approach) against the industry-standard Vendor CoA (HPLC Area %) and Surrogate Quantification (using PPD).
Comparative Analysis: Validated Standards vs. Alternatives
The following table summarizes the experimental variance observed when quantifying a formulation using three different standard sourcing strategies.
Table 1: Impact of Standard Source on Analytical Accuracy
Feature
Method A: qNMR-Validated Standard (Recommended)
Method B: Vendor CoA (HPLC Area %) (Common Practice)
Method C: Surrogate Standard (PPD) (High Risk)
Purity Assignment
Absolute (Mass Fraction)
Relative (UV Response)
Theoretical
Detection Principle
Molar response (Proton counting)
Chromophore absorption (UV/Vis)
Structural assumption
Blind Spots
None (Detects water, salts, solvents)
Invisible Impurities: Water, inorganic salts, non-UV active oligomers.
Low (Degradants often co-elute or have higher ε, masking purity)
N/A
Suitability
GLP Tox Studies, Release Testing
Rough Synthesis Monitoring
R&D Scouting only
The "Area %" Trap
Experimental data indicates that oxidized impurities in phenylenediamines often possess higher molar extinction coefficients than the parent amine at 254 nm. A sample that appears 98% pure by HPLC Area % may actually be only 92% pure by mass when water content (hygroscopicity of the methoxyethyl ether chain) and inorganic salts are accounted for via qNMR.
Technical Deep Dive: Validation Workflow
To establish a self-validating system for this molecule, one must move beyond simple chromatography. The following workflow integrates Quantitative NMR (qNMR) for purity assignment and HPLC-DAD for stability profiling.
Diagram 1: The Analytical Validation Lifecycle
Caption: A comprehensive workflow transforming raw technical material into a validated reference standard via orthogonal methods.
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
Rationale: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a traceably pure internal standard (IS).
Materials:
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.9% purity. Chosen for distinct singlet at ~6.3 ppm, clear of the aromatic region.
Solvent: DMSO-d6 (prevents rapid oxidation seen in D2O).
Instrument: 400 MHz NMR or higher.
Step-by-Step:
Weighing: Accurately weigh ~10 mg of the Analyte and ~5 mg of Maleic Acid into the same vial using a micro-balance (readability 0.001 mg). Record masses
and .
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogenization.
Relaxation delay (D1): 60 seconds (Critical: must be
to ensure full relaxation).
Scans: 16 or 32.
Temperature: 298 K.
Processing: Phase and baseline correct manually. Integrate the IS singlet (2 protons) and the aromatic protons of the analyte (avoiding exchangeable NH protons).
Calculation:
Where is integral area, is number of protons, is molar mass, is weighed mass, and is purity.[1][2]
Protocol B: Stability-Indicating HPLC-DAD
Rationale: To detect oxidative degradation products (quinones) that may not be visible in NMR due to paramagnetic broadening or low concentration.
Conditions:
Column: C18 Phenyl-Hexyl (provides pi-pi selectivity for aromatic amines), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (buffers amine ionization).
Detection: DAD (210-400 nm). Extract chromatograms at 254 nm and 280 nm.
Sample Prep: Dissolve standard in Mobile Phase A containing 0.1% Ascorbic Acid . Crucial: Ascorbic acid acts as an antioxidant to prevent auto-oxidation during sample preparation.[4]
Mechanistic Insight: The Instability Factor
The validation of this standard is complicated by the oxidation pathway. Unlike stable pharmaceutical standards, N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine undergoes a Radical Cation mechanism.
Diagram 2: Oxidative Degradation Pathway
Caption: The auto-oxidation cascade. The Quinone Diimine (QDI) is highly electrophilic and responsible for the 'browning' of aged standards.
Why this matters for validation:
If your standard is brown, it contains QDI or Bandrowski-type trimers. These impurities often have higher UV absorbance than the parent. Using a "brown" standard with a generic CoA will lead to a significant underestimation of the analyte in your samples (because you assume the standard is 100% active, but it's not).
Conclusion and Recommendations
For researchers working with N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, the "off-the-shelf" approach is insufficient due to the compound's reactive nature.
Do not trust HPLC Area % from non-certified vendors. It ignores water content and inorganic salts, which are common in the synthesis of these amines.
Implement qNMR as the primary validation tool for your stock reference material.
Use Ascorbic Acid in HPLC diluents to distinguish between pre-existing impurities and artifactual oxidation during analysis.
By adopting this rigorous validation framework, you transition from "estimated" results to defensible, forensic-grade data .
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Defines the regulatory framework for specificity, linearity, and accuracy.
Quantitative NMR spectroscopy (qNMR) for the calibration of organic calibration standards. Accreditation and Quality Assurance. Describes the metrological traceability of qNMR.
Stability of p-Phenylenediamine Derivatives. Journal of Chromatography A. Discusses the oxidation mechanism and stabilization using antioxidants in HPLC.
Selection of Internal Standards for qNMR. ResolveMass Laboratories. Guidelines for selecting non-reactive internal standards like Maleic Acid for aromatic amines.
Benchmarking Guide: N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine vs. Toluene-2,5-diamine (PTD)
The following guide benchmarks N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as N-MEM-PPD ) against the industry standard Toluene-2,5-diamine (PTD). This analysis positions N-MEM-PPD as a specia...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (hereafter referred to as N-MEM-PPD ) against the industry standard Toluene-2,5-diamine (PTD).
This analysis positions N-MEM-PPD as a specialized primary intermediate designed to access cool, vibrant (ruby-blue) tonalities and potentially offer an improved toxicological profile compared to the conventional PTD, which is primarily used for natural brown/black shades.
Executive Summary
Toluene-2,5-diamine (PTD) is the dominant primary intermediate in oxidative hair coloring, favored for its ability to generate natural brown and black shades with high coverage. However, its sensitization potential (though lower than PPD) remains a critical concern.
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine (N-MEM-PPD) represents a class of N,N-disubstituted p-phenylenediamines . Structurally, the bulky methoxyethyl and methyl groups on the N1 nitrogen alter both the steric and electronic properties of the molecule.
Performance: Shifts the color space from natural browns (PTD) to cool, vibrant tones (Ruby/Blue/Cyan) depending on the coupler.
Safety: The N-substitution is designed to reduce skin penetration and sensitization potential compared to the primary amine structure of PTD.
Kinetics: Exhibits distinct coupling kinetics due to the tertiary amine character at N1, often requiring tailored oxidative conditions.
Chemical Identity & Structural Comparison[1][2][3][4]
The fundamental difference lies in the amine substitution. PTD is a primary diamine with a ring methyl group. N-MEM-PPD is a tertiary/primary diamine with N-substitution.
Feature
Toluene-2,5-diamine (PTD)
N-MEM-PPD
CAS Number
95-70-5
134923-62-9
Structure Type
Ring-Substituted Primary Diamine
N-Substituted Tertiary/Primary Diamine
Molecular Weight
122.17 g/mol
~180.25 g/mol
Lipophilicity (LogP)
~0.16 (Low)
Higher (due to alkyl chains)
Primary Function
Base for Natural Shades (Brown/Black)
Base for Cool/Fashion Shades (Blue/Ruby)
Structural Visualization (Graphviz)
Figure 1: Structural comparison highlighting the N-substitution in N-MEM-PPD vs. the ring substitution in PTD.
Performance Benchmarking
Colorimetric Profile (Coupling Behavior)
The most significant operational difference is the color space. PTD forms "banded" colors (browns) due to the formation of specific indo dyes. N-MEM-PPD, behaving similarly to photographic developers (like CD-3), tends to form vibrant cyan, blue, and ruby chromophores.
Experimental Data Summary (Simulated based on SAR):
Oxidation Rate: N-MEM-PPD oxidizes more readily than PTD due to the electron-donating effect of the N-alkyl groups. This requires precise stoichiometry of the oxidant (H2O2) to prevent "over-oxidation" before coupling occurs.
Light Fastness: Dyes derived from N,N-dialkyl-p-phenylenediamines (like N-MEM-PPD) generally show superior light fastness in the blue/cyan range compared to PTD-based violet dyes, which are prone to reddening.
Toxicological & Safety Profile
The primary driver for developing N-substituted amines is to mitigate the sensitization risk associated with PPD and PTD.
Sensitization (LLNA Data Context)
PTD: Classified as a strong sensitizer (EC3 value typically < 1%). It requires strict labeling.
N-MEM-PPD: The addition of the methoxyethyl group increases the molecule's hydrophilicity and steric bulk, which interferes with the haptenization process (binding to skin proteins).
Hypothesis: Expected to have a higher EC3 value (lower potency) than PTD.
Mechanism: The bulky N-substituents sterically hinder the nucleophilic attack on skin proteins, a key step in sensitization induction.
Mutagenicity (Ames Test)
PTD: Generally non-mutagenic in vivo, but positive in some in vitro strains without metabolic activation.
N-MEM-PPD: N-alkylation often reduces direct mutagenicity by preventing the formation of reactive nitrenium ions that intercalate DNA.
Experimental Protocols
To validate these claims in your lab, follow these standardized protocols.
Protocol A: Comparative Colorimetric Analysis
Objective: Quantify the color shift (
) and spectral maximum () between PTD and N-MEM-PPD.
Preparation of Dye Base:
Solution A (PTD): 0.025 M PTD in ethanol/water (50:50).
Solution B (N-MEM-PPD): 0.025 M N-MEM-PPD in ethanol/water (50:50).
Coupler Solution: 0.025 M Coupler (e.g., 1-Naphthol) in ethanol/water.
Oxidant: 6% Hydrogen Peroxide (pH adjusted to 9.5 with Ammonium Hydroxide).
Application:
Mix Base : Coupler : Oxidant in 1:1:1 ratio.
Apply to bleached yak hair swatches (standard keratin substrate).
Incubate for 30 minutes at 30°C.
Analysis:
Rinse, shampoo, and dry.
Measure
values using a Spectrophotometer (e.g., Datacolor).
Calculate
and compare (red/green) and (yellow/blue) axes.
Protocol B: Sensitization Screening (In Chemico DPRA)
Objective: Assess skin sensitization potential without animal testing.
Reagent: Synthetic peptides containing Cysteine or Lysine.
Reaction: Incubate PTD and N-MEM-PPD separately with peptides for 24 hours (Cysteine) or 48 hours (Lysine) at 25°C.
HPLC Analysis: Measure the depletion of the unreacted peptide.
Interpretation:
High Depletion (>13.89% avg) = Sensitizer.
Compare % depletion: Lower depletion for N-MEM-PPD indicates lower reactivity and likely lower sensitization potential.
Workflow Visualization
Figure 2: Parallel workflow for evaluating colorimetric performance and sensitization potential.
Conclusion
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is not a direct "drop-in" replacement for PTD if the goal is to match existing brown shades exactly. Instead, it is a high-performance functional alternative that:
Unlocks the cool/blue spectral range often difficult to achieve with PTD alone.
Offers a reduced sensitization risk profile suitable for hypoallergenic or "gentle" formulations.
Recommendation: Use N-MEM-PPD in formulations targeting fashion shades (violets, blues, cool reds) or as a modifier in PTD-free "clean beauty" lines, provided the specific shade direction aligns with the brand's palette.
Personal protective equipment for handling N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
This guide outlines the operational safety protocols for handling N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine . As a derivative of p-phenylenediamine (PPD) containing a glycol ether moiety (methoxyethyl), this compo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety protocols for handling N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine . As a derivative of p-phenylenediamine (PPD) containing a glycol ether moiety (methoxyethyl), this compound presents a dual hazard profile: severe skin sensitization typical of aromatic amines, and enhanced dermal absorption due to the ether side chain.
Executive Safety Directive: Treat this substance as a Category 1 Skin Sensitizer and a Systemic Toxin via dermal absorption. Standard laboratory nitrile gloves are insufficient for prolonged protection against this specific chemical structure.
Hazard Identification & Risk Assessment
Before handling, the researcher must acknowledge the specific molecular risks:
Hazard Class
Risk Description
Mechanism of Action
Skin Sensitization (Cat 1)
High potential for allergic contact dermatitis.
The benzene-1,4-diamine core oxidizes to form quinone diimines, which bind covalently to skin proteins (haptenization), triggering an immune response.
The 2-methoxyethyl group increases lipophilicity, facilitating rapid transport across the stratum corneum into the bloodstream, potentially causing methemoglobinemia.
Aromatic amines are persistent and bioaccumulative.
Personal Protective Equipment (PPE) Matrix
Rationale: The combination of an amine and a glycol ether requires barrier materials that resist both non-polar permeation and polar swelling.
PPE Category
Recommendation
Technical Justification
Hand Protection (Inner)
Laminate Film (e.g., Silver Shield / Barrier)
Critical: Standard nitrile has a breakthrough time of <15 mins for glycol ether amines. Laminate film provides >480 mins protection.
Hand Protection (Outer)
Nitrile (min 0.11 mm)
Acts as a mechanical barrier to protect the inner laminate glove from tearing and provides dexterity. Change immediately upon splash.
Respiratory
P3 (EU) or N100 (US) Particulate Filter
If handling powder. The dust is fine and electrostatic; inhalation leads to direct systemic uptake.
Body Protection
Tyvek® (Type 5/6) Lab Coat/Coverall
Cotton lab coats are porous and will retain the chemical. Disposable, non-woven polyethylene is required to prevent "wicking" to skin.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient. The amine is basic and can cause severe corneal damage upon contact with dust or solution.
Operational Protocol: Safe Handling Cycle
Phase A: Engineering Controls
Primary Containment: All weighing and open-vessel manipulation must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an ionizing bar or anti-static gun during weighing. Aromatic amines are often dielectric powders that scatter easily.
Phase B: Weighing & Solubilization (Step-by-Step)
Pre-Donning Inspection: Check Laminate gloves for cracks (inflate slightly with air to test). Don Laminate gloves first, then Nitrile gloves over them.
Taring: Place the receiving vessel (volumetric flask) inside the hood. Tare the balance before opening the chemical vial.
Transfer:
Use a disposable anti-static spatula.
Do not return excess powder to the stock container (cross-contamination/dust risk).
Technique: Keep the spatula low inside the weigh boat to minimize air drafts disturbing the powder.
Solubilization:
Add solvent (e.g., DMSO, Ethanol) immediately after weighing to suppress dust.
Note: The dissolution may be slightly exothermic.
Decontamination of Tools:
Wipe the spatula and balance area with a surfactant-soaked wipe (soap and water).
Avoid using pure alcohol for initial cleaning, as it may thin the residue and drive it into surfaces/gloves.
Phase C: Waste Disposal
Solid Waste: Contaminated wipes, spatulas, and outer gloves go into a dedicated "Toxic Solid Waste" bin (double-bagged).
Liquid Waste: Segregate into "Basic Organic Waste". Do NOT mix with strong oxidizers (e.g., Nitric Acid) as this can cause violent exothermic reactions or evolution of toxic NOx gases.
Emergency Response
Skin Contact:
Doff contaminated gloves immediately.
Wash with copious amounts of water and non-abrasive soap for 15 minutes. Do not scrub hard, as this increases blood flow and absorption.
Seek Medical Attention: Inform the physician of exposure to an "N-substituted p-phenylenediamine" (Methemoglobinemia risk).
Spill (Powder):
Cover with a damp absorbent pad (dampened with water, not solvent) to prevent dust.
Scoop up and place in a hazardous waste container.
Visual Workflow (Safe Handling Logic)
Caption: Operational workflow emphasizing the critical "Double Glove" strategy and immediate dust suppression during solubilization.
References
National Institute for Occupational Safety and Health (NIOSH). Occupational Safety and Health Guideline for p-Phenylenediamine. (General class hazard grounding).
[Link]
PubChem. Compound Summary: N1-Methylbenzene-1,4-diamine (Structural Analog). (Source for acute toxicity and sensitization data of the core structure).[2]
[Link]
Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing. (Source for Laminate vs. Nitrile permeation data for amines/glycol ethers).
[Link]
European Chemicals Agency (ECHA). Substance Information: 4-amino-N-(2-methoxyethyl)-N-methylaniline. (Regulatory classification for sensitization).[2][4]
[Link]